3-Methyl-2-thioxoimidazolidin-4-one
Overview
Description
3-Methyl-2-thioxoimidazolidin-4-one: is a heterocyclic compound with the molecular formula C4H6N2OS. . This compound is characterized by a five-membered ring containing sulfur, nitrogen, and oxygen atoms, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The most widely used method for the preparation of 3-Methyl-2-thioxoimidazolidin-4-one involves the reaction of aryl isothiocyanates with amino acids in an alkaline medium, followed by treatment with fuming hydrochloric acid . This method yields high purity products with good yields. Another approach involves the condensation of aryl isothiocyanates with various heterocyclic amines, such as tetrahydroquinoline and tetrahydrobenzopiperazine, to form the corresponding imidazotetrahydroquinolines and imidazotetrahydrobenzopiperazines .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process is often automated to improve efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols are used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted imidazolidinones.
Scientific Research Applications
3-Methyl-2-thioxoimidazolidin-4-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes and proteins. For example, it inhibits tyrosyl-DNA phosphodiesterase 1 by binding to its active site, thereby preventing the enzyme from repairing DNA damage caused by antitumor drugs . This inhibition enhances the efficacy of chemotherapy and can be useful in cancer treatment.
Comparison with Similar Compounds
2-Thioxoimidazolidin-4-one: Similar in structure but lacks the methyl group at the 3-position.
Thiazolidin-4-one: Contains a sulfur atom in the ring but differs in the position of the sulfur and nitrogen atoms.
Hydantoin: Lacks the sulfur atom and has different biological activities.
Uniqueness: 3-Methyl-2-thioxoimidazolidin-4-one is unique due to the presence of the methyl group at the 3-position, which enhances its biological activity and makes it a valuable compound for medicinal chemistry .
Properties
IUPAC Name |
3-methyl-2-sulfanylideneimidazolidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2OS/c1-6-3(7)2-5-4(6)8/h2H2,1H3,(H,5,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJHYNPOIFOIIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CNC1=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50989215 | |
Record name | 3-Methyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50989215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
694-68-8 | |
Record name | Methylthiohydantoin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694688 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50989215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-methyl-2-thioxoimidazolidin-4-one interact with iodine, and why is this interaction relevant?
A: this compound (T) can form molecular complexes with dihalogens like iodine (I2), iodine bromide (IBr), and iodine chloride (ICl). [] This interaction occurs through electron donation from the sulfur atom in the thioxo group (C=S) of T to the iodine atom in the dihalogen. The research suggests that T derivatives, due to their ability to complex with iodine, could be used to treat hyperthyroidism. [] This is because excessive iodine uptake by the thyroid gland contributes to hyperthyroidism, and compounds like T could potentially help regulate this uptake.
Q2: Are there any observed correlations between the structural features of the this compound-dihalogen complex and its stability?
A: Yes, research indicates correlations between the structural and frequency characteristics of the this compound-dihalogen complex and its stability. Specifically, the C---S and S---I bond lengths, along with the shifts in the N---H stretching frequency, show correlations with: []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.